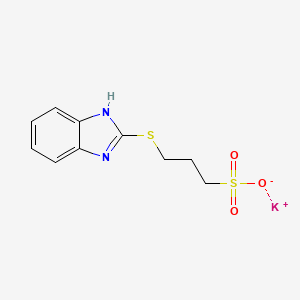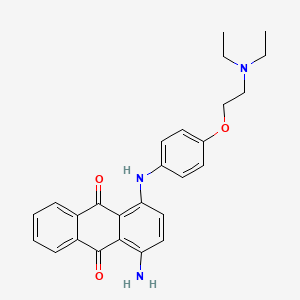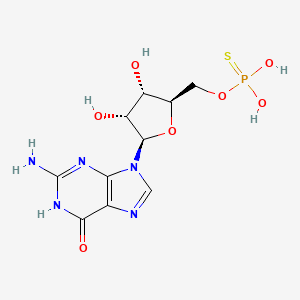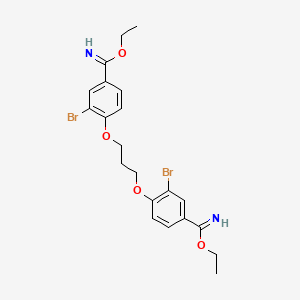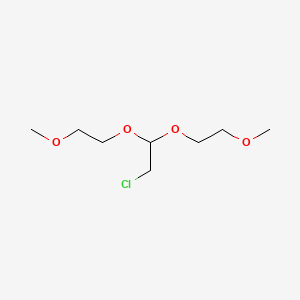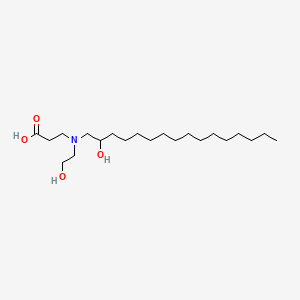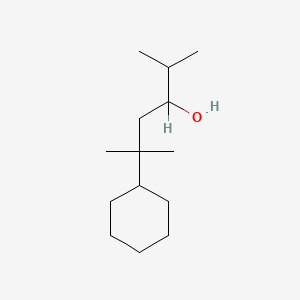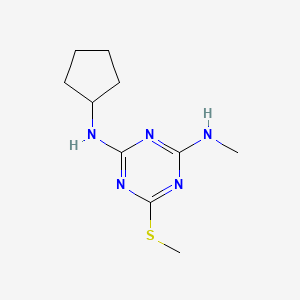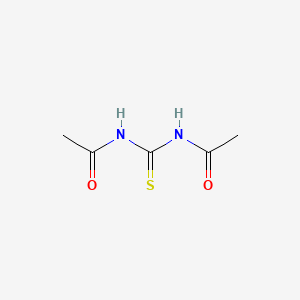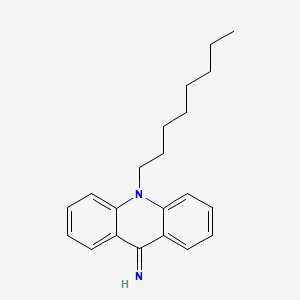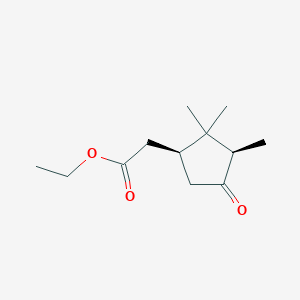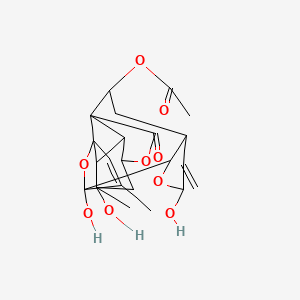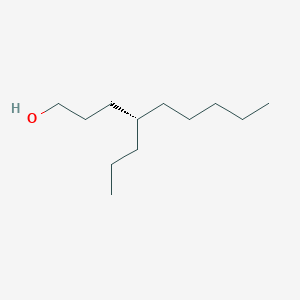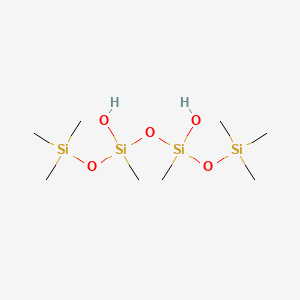
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl-: is a silicon-based compound with the molecular formula C8H26O5Si4 . It is known for its unique structure, which includes multiple silicon and oxygen atoms, making it a part of the siloxane family. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- typically involves the reaction of silanes with water or alcohols under controlled conditions. One common method includes the hydrolysis of chlorosilanes followed by condensation reactions. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation processes.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane bonds.
Reduction: Reduction reactions can break siloxane bonds, leading to simpler silanes.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or aryl halides are used under conditions that may include the presence of a catalyst like palladium.
Major Products: The major products formed from these reactions include various siloxanes, silanols, and substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex siloxane compounds and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a component in medical devices and implants, where its stability and non-reactivity are advantageous.
Industry: It is used in the production of silicone-based lubricants, sealants, and coatings due to its excellent thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- exerts its effects is primarily through its ability to form stable siloxane bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in environments where stability is crucial. The molecular targets and pathways involved often include interactions with other silicon-based compounds and the formation of complex three-dimensional networks.
Comparación Con Compuestos Similares
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
- 1,1,1,3,3,5,5,7,7,7-Decamethyl-tetrasiloxane
- 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
Comparison: Compared to these similar compounds, 3,5-Tetrasiloxanediol, 1,1,1,3,5,7,7,7-octamethyl- is unique due to its specific arrangement of silicon and oxygen atoms, which provides distinct reactivity and stability properties. Its ability to form stable siloxane bonds makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions.
Propiedades
Número CAS |
108909-17-7 |
|---|---|
Fórmula molecular |
C8H26O5Si4 |
Peso molecular |
314.63 g/mol |
Nombre IUPAC |
hydroxy-(hydroxy-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H26O5Si4/c1-14(2,3)11-16(7,9)13-17(8,10)12-15(4,5)6/h9-10H,1-8H3 |
Clave InChI |
LDRYIWNADGOBAR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(O)O[Si](C)(O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


